2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
Description
This compound is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a 5-nitrobenzamide moiety at position 2. Though direct experimental data for this compound are absent in the provided evidence, structural analogs (e.g., pyrazole-carboxamide derivatives from and thieno-pyrazole benzamides from ) suggest its synthesis likely involves coupling reactions using agents like EDCI/HOBt under mild conditions .
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O5S/c19-10-1-3-11(4-2-10)23-17(14-8-30(28,29)9-16(14)22-23)21-18(25)13-7-12(24(26)27)5-6-15(13)20/h1-7H,8-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIIODFQEAZHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a member of the thieno[3,4-c]pyrazole class of compounds, which have garnered attention for their diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C19H16ClN3O3S
- Molecular Weight : 401.9 g/mol
- IUPAC Name : N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a modulator for various receptors, potentially affecting signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be as low as 6.25 µg/mL against various pathogens like Fusarium oxysporum and Klebsiella pneumoniae .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Thieno[3,4-c]pyrazole Derivative | 6.25 | Fusarium oxysporum |
| Another Derivative | 12.5 | Klebsiella pneumoniae |
Antifungal Activity
The compound has shown promising antifungal activity in vitro:
- Studies indicate that modifications in the structure can lead to enhanced antifungal effects. For instance, compounds with nitro and chloro substituents have demonstrated improved activity compared to their unsubstituted counterparts .
Structure-Activity Relationship (SAR)
The efficacy of 2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide can be influenced by various structural components:
- Chloro Substituents : The presence of chloro groups enhances lipophilicity and may improve membrane permeability.
- Nitro Groups : Nitro substituents are often associated with increased biological activity due to their electron-withdrawing nature.
Case Studies
Several studies have evaluated the biological effects of thieno[3,4-c]pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of the target compound with structurally related analogs from the evidence:
Key Observations:
Substituent Effects on Physical Properties :
- Chlorine substituents (e.g., 4-ClPh in 3b vs. Ph in 3a) increase melting points, likely due to enhanced intermolecular halogen bonding .
- The sulfone group (5,5-dioxido) in the target compound may improve aqueous solubility compared to the ketone (5-oxo) in ’s analog.
Meta-chlorophenyl substitution () vs. para-chlorophenyl (target) alters steric and electronic profiles, which may impact binding interactions in biological systems.
Synthetic Yields :
- Yields for pyrazole-carboxamide derivatives (3a–3e) range from 62–71%, suggesting that steric hindrance from bulky substituents (e.g., p-tolyl in 3c) marginally reduces efficiency .
Computational and Spectroscopic Insights
While direct data for the target compound are unavailable, methodologies from and provide frameworks for prediction:
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () could model the electron density distribution, highlighting regions of high electrophilicity (e.g., nitro group) .
- Multiwfn Analysis: Topological analysis of the electron localization function (ELF) might reveal charge transfer between the thieno-pyrazole core and substituents, critical for understanding reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
